molecular formula C10H8BrNO B6210313 8-bromo-6-methoxyisoquinoline CAS No. 1220694-86-9

8-bromo-6-methoxyisoquinoline

Cat. No.: B6210313
CAS No.: 1220694-86-9
M. Wt: 238.1
InChI Key:
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Description

8-Bromo-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 8th position and a methoxy group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromo-6-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 6-methoxyisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform . Another method involves the reduction of 7-methoxy-8-nitroisoquinoline followed by diazotisation and Sandmeyer reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Reduction Products: Aminoisoquinolines and other reduced derivatives.

    Oxidation Products: Quinoline derivatives and other oxidized forms.

Scientific Research Applications

8-Bromo-6-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-6-methoxyisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6-methoxyisoquinoline is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

8-bromo-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPSDOQUXJXWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=NC=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium sulfate (2.8 g) and manganese dioxide (7.1 g; Ald) were added to a toluene (60 mL) solution of Intermediate 5 (1.99 g) and the resulting mixture was stirred at 140° C. for 24 hours. The reaction mixture was filtrated through celite followed by the addition of 2 N hydrochloric acid and the resulting mixture was washed with ether. The resulting mixture was neutralized with 5 N aqueous sodium hydroxide solution and then extracted with dichloromethane to give the title compound (698 mg).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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